molecular formula C8H20Si B3048328 Trimethyl(pentyl)silane CAS No. 1641-49-2

Trimethyl(pentyl)silane

Cat. No. B3048328
CAS RN: 1641-49-2
M. Wt: 144.33 g/mol
InChI Key: SGLFWYWGTJDPPC-UHFFFAOYSA-N
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Description

Trimethyl(pentyl)silane is an organosilicon compound . It is a type of silane where the silicon atom is bonded to three methyl groups and a pentyl group .


Molecular Structure Analysis

The molecular formula of Trimethyl(pentyl)silane is C8H20Si . It consists of a silicon atom bonded to three methyl groups and a pentyl group .


Chemical Reactions Analysis

Silanes, including Trimethyl(pentyl)silane, are often used as an alternative to toxic reducing agents . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . They can participate in radical reductions, hydrosilylation, and consecutive radical reactions .


Physical And Chemical Properties Analysis

Trimethyl(pentyl)silane has a molecular weight of 144.3299 . Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis of β-Trifluoromethylstyrenes

Trimethyl(pentyl)silane derivatives have been used in the synthesis of β-trifluoromethylstyrenes, employing Hiyama cross-coupling reactions. This method allows the production of β-trifluoromethylstyrene derivatives by reacting electronically diverse aryl iodides with trimethyl(pentyl)silane derivatives under catalytic conditions, yielding moderate to good yields (Omote et al., 2012).

Study of Silicon-Carbon Bonding

Trimethyl(pentyl)silane analogs, like trimethyl(phenylethynyl)silane, have been studied using 13C Fourier transform (FT) NMR, providing evidence for the interaction between bonded carbon and silicon atoms. This research offers insights into the nature of silicon-carbon bonding, expanding our understanding of these interactions in organosilicon compounds (Levy et al., 1972).

Gas-phase Polymerization

The gas-phase ArF laser photolysis of trimethyl(pentyl)silane derivatives has been shown to result in polymerization, leading to the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons. This method represents a novel synthesis pathway for polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).

Microwave Spectrum and Structure Analysis

The microwave spectra of trimethyl silane isotopic species have been measured to determine the structural parameters and dipole moments. This research helps in understanding the structural changes associated with methylation and fluorination in methyl silane (Pierce & Petersen, 1960).

Radical-Based Reagent Applications

Trimethyl(pentyl)silane and its derivatives like tris(trimethylsilyl)silane have been used as radical-based reagents in organic chemistry. Their applications include radical reductions, hydrosilylation, and consecutive radical reactions, allowing for reactions under mild conditions with excellent yields and selectivity (Chatgilialoglu & Lalevée, 2012).

Safety And Hazards

Trimethyl(pentyl)silane is a flammable substance . It should be handled with care to avoid contact with skin and eyes, and inhalation of vapors should be avoided . It should be stored in a well-ventilated place and kept away from sources of ignition .

Future Directions

While specific future directions for Trimethyl(pentyl)silane were not found in the search results, silanes in general have found multiple applications in organic synthesis as well as in polymers and material science . They are used in the semiconductor industry as precursors to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .

properties

IUPAC Name

trimethyl(pentyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFWYWGTJDPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296007
Record name Trimethyl(pentyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(pentyl)silane

CAS RN

1641-49-2
Record name NSC106793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl(pentyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Stefanidou, G Karagiannis… - 15th Euroseminar on …, 2015 - researchgate.net
Even though low fired clay bricks provide energy saving to masonry structures, water lies in wait on their physical and chemical degradation. In an effort to protect them from water and …
Number of citations: 2 www.researchgate.net
D Tong, H Wang, L Chen, L Wang… - High Performance …, 2019 - journals.sagepub.com
Linear carborane-carbosilane-phenylacetylene polymers have been synthesized as precursors for ceramic and characterized by Fourier transform infrared (FT-IR), proton nuclear …
Number of citations: 2 journals.sagepub.com

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